molecular formula C22H24BrN3O2S B319095 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide

3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide

Cat. No.: B319095
M. Wt: 474.4 g/mol
InChI Key: SSLVKVOIKUYVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexylcarbamoyl group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Bromination: Introduction of the bromine atom into the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Thioamide Formation: Introduction of the thioamide group through a reaction with a thiocarbonyl compound.

    Cyclohexylcarbamoylation: Attachment of the cyclohexylcarbamoyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioamide group to a sulfonamide.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thioamides and carbamoyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thioamide and carbamoyl groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-{[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl}-4-methoxybenzamide
  • 3-bromo-N-{[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl}-4-ethylbenzamide

Uniqueness

3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24BrN3O2S

Molecular Weight

474.4 g/mol

IUPAC Name

3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C22H24BrN3O2S/c1-14-11-12-15(13-18(14)23)20(27)26-22(29)25-19-10-6-5-9-17(19)21(28)24-16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8H2,1H3,(H,24,28)(H2,25,26,27,29)

InChI Key

SSLVKVOIKUYVNT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br

Origin of Product

United States

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